molecular formula C10H9NO2 B11791112 1-(4-Aminobenzofuran-2-yl)ethanone

1-(4-Aminobenzofuran-2-yl)ethanone

Cat. No.: B11791112
M. Wt: 175.18 g/mol
InChI Key: WUTCOGZGQIENKY-UHFFFAOYSA-N
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Description

1-(4-Aminobenzofuran-2-yl)ethanone (CAS 1369139-51-4) is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . It belongs to the class of 2-aminobenzofurans, which are recognized as important structural fragments in medicinal chemistry due to their profound bioactivities . As a functionalized benzofuran, this compound serves as a valuable building block in organic synthesis and pharmaceutical research for the construction of more complex molecules . Researchers are particularly interested in 2-aminobenzofuran derivatives for their potential biological activities. Structural analogs of this compound have been investigated for a range of pharmacological properties. For instance, benzofuran-triazine hybrids have demonstrated significant antimicrobial activity against various Gram-positive and Gram-negative bacterial strains . Furthermore, other synthetic benzofuran derivatives have shown promising and selective cytotoxic effects against cancer cell lines, including chronic myelogenous leukemia (K562), and have been found to induce apoptosis through mechanisms such as the activation of caspases and manipulation of reactive oxygen species (ROS) levels . The benzofuran core is a privileged scaffold in drug discovery, and the presence of both amine and ketone functional groups on this molecule provides versatile handles for further chemical modification, making it a promising intermediate for developing new therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

1-(4-amino-1-benzofuran-2-yl)ethanone

InChI

InChI=1S/C10H9NO2/c1-6(12)10-5-7-8(11)3-2-4-9(7)13-10/h2-5H,11H2,1H3

InChI Key

WUTCOGZGQIENKY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=CC=C2O1)N

Origin of Product

United States

Synthetic Methodologies for 1 4 Aminobenzofuran 2 Yl Ethanone and Its Analogues

General Strategies for Benzofuran (B130515) Core Construction in Substituted Systems

The construction of the benzofuran ring is typically achieved through either intramolecular or intermolecular cyclization processes. mdpi.com Intramolecular approaches are the most common and involve forming a key bond to close the furan (B31954) ring onto the benzene (B151609) ring. mdpi.com These strategies are often classified by the specific bond being formed, such as the C7a–O, O–C2, C2–C3, or C3–C3a bond. nih.gov

Various catalytic systems have been employed to facilitate these transformations. Transition metals like copper and palladium are frequently used. acs.orgnih.gov Copper-catalyzed methods are noted for their use in Sonogashira coupling reactions between iodophenols and terminal alkynes, followed by intramolecular cyclization. nih.gov Palladium catalysis is often used in tandem Heck reaction/oxidative cyclization sequences. nih.gov Furthermore, metal-free approaches, such as those mediated by Brønsted acids or iodine(III) reagents, have also been successfully developed for the synthesis of 2-arylbenzofurans from precursors like 2-hydroxystilbenes. nih.govnih.gov

Tandem SNAr-Cyclocondensation Approaches

A notable strategy for synthesizing highly functionalized benzofurans involves a tandem Nucleophilic Aromatic Substitution (SNAr)-cyclocondensation reaction. This approach has been particularly effective for producing novel fluorinated 3-aminobenzofurans. rsc.orgnih.gov

A specific application of this tandem strategy involves the reaction of 4-substituted perfluorobenzonitriles with α-hydroxycarbonyl compounds. rsc.orgresearchgate.net In a study, a library of twenty-seven new 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans was synthesized using this method, employing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base. rsc.orgnih.gov The reactions produced the target compounds in yields ranging from low to good. rsc.org The structure of one product, the 2-(4-methoxybenzoyl)-6-morpholino substituted benzofuran, was confirmed by single-crystal X-ray diffraction, which showed that the benzoyl group was coplanar with the benzofuran ring. nih.govresearchgate.net

Table 1: Selected Examples of Fluorinated Benzofurans Synthesized via Tandem SNAr-Cyclocondensation

Starting α-Hydroxycarbonyl CompoundResulting Benzofuran ProductYield (%)
α-Hydroxyacetophenone3-Amino-4,5,7-trifluoro-2-benzoyl-6-morpholinobenzofuran65%
2-Hydroxy-1-(4-methoxyphenyl)ethanone3-Amino-4,5,7-trifluoro-2-(4-methoxybenzoyl)-6-morpholinobenzofuran72%
2-Hydroxy-1-(4-chlorophenyl)ethanone3-Amino-4,5,7-trifluoro-2-(4-chlorobenzoyl)-6-morpholinobenzofuran58%

This table is generated based on findings reported in the synthesis of fluorinated 3-aminobenzofurans. nih.govresearchgate.net

Mechanistic investigations into the tandem SNAr-cyclocondensation reaction have provided critical insights into its pathways and limitations. rsc.orgnih.gov The intended pathway involves an initial SNAr reaction, followed by an intramolecular cyclocondensation to form the benzofuran ring. nih.gov However, a competing reaction pathway was identified that can hinder the formation of certain products. rsc.orgnih.gov A mechanistic study revealed that under the basic conditions required, alkoxide ions can attack the carbonyl group of the α-hydroxycarbonyl compound instead of initiating the SNAr reaction at the C-2 position of the perfluorinated ring. rsc.orgnih.gov This alternative nucleophilic attack leads to the cleavage of the carbonyl group and the loss of a perfluoroaryl anion. rsc.orgnih.gov

The competing mechanistic pathway poses significant challenges for the synthesis of specific benzofuran analogues. rsc.orgnih.gov For instance, attempts to synthesize the corresponding 3-unsubstituted or 3-methyl analogues of the fluorinated benzofurans using this tandem strategy were unsuccessful. rsc.orgnih.gov When 4-substituted perfluoro-benzaldehydes or acetophenones were used as the α-hydroxycarbonyl component, the desired cyclization did not occur. nih.govresearchgate.net Instead, cleavage of the carbonyl group was the predominant outcome, a result of the alkoxide-induced cleavage mechanism dominating over the SNAr reaction. rsc.orgnih.gov This highlights a key limitation of this synthetic route, where the structure of the carbonyl partner is critical to the success of the reaction. nih.gov

Alkali-Promoted Michael Addition and Lactonization Cascades

Another powerful synthetic tool for creating benzofuran-related structures involves cascade reactions. A notable example is an alkali-promoted sequence of a Michael addition followed by lactonization to produce 3,3-disubstituted benzofuran-2(3H)-ones, also known as 2-coumaranones. nih.govresearchgate.net

An efficient one-pot method has been developed for the synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones from N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters. nih.govresearchgate.net This novel cascade reaction is effectively mediated by cesium carbonate (Cs₂CO₃). nih.gov The process begins with a Michael addition of the N-substituted (ortho-hydroxy)aryl glycine ester to an α,β-unsaturated carbonyl compound, which then undergoes an intramolecular lactonization to construct the benzofuran-2(3H)-one skeleton. nih.gov

Research into the optimal reaction conditions found that cesium carbonate was a particularly suitable base for promoting the desired cyclized product, especially when compared to other bases like potassium carbonate or sodium hydroxide. researchgate.net The reaction yield was further optimized by adjusting the amount of base, reaction temperature, and time. researchgate.net For example, using 2.5 equivalents of cesium carbonate and 6 equivalents of methyl acrylate (B77674) in dry toluene (B28343) at 50°C for half an hour provided a 73% yield of the desired product. researchgate.net

Table 2: Optimization of Cs₂CO₃-Mediated Cascade Reaction

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃Toluene500.50
NaOHToluene500.50
Cs₂CO₃Toluene250.531
Cs₂CO₃Toluene500.573
Cs₂CO₃Ethanol (B145695)500.545

This table is based on data from the investigation of reaction conditions for the synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones. nih.govresearchgate.net

Annulation Reactions via Halogenated Acetones and Phenolic Nitriles

Annulation reactions involve the formation of a new ring onto a pre-existing one. This is a classic and versatile strategy for constructing the benzofuran system.

A direct and established route to the benzofuran skeleton involves the reaction of a phenol (B47542) with an α-halo ketone. In the context of synthesizing the precursor for 1-(4-Aminobenzofuran-2-yl)ethanone, a key starting material could be 4-amino-2-hydroxy-benzonitrile. The synthesis proceeds via the condensation of a substituted 2-hydroxy-benzonitrile with 1-chloroacetone.

The reaction mechanism typically begins with the O-alkylation of the phenolic hydroxyl group by 1-chloroacetone under basic conditions, forming a ketone ether intermediate. This is followed by an intramolecular cyclization. The base promotes the formation of a carbanion adjacent to the nitrile group, which then attacks the carbonyl carbon of the ketone. Subsequent dehydration of the resulting cyclic intermediate leads to the formation of the aromatic benzofuran ring, yielding an aminobenzofuran derivative. This method is a variation of the well-known Perkin rearrangement and related benzofuran syntheses.

Multi-Step Approaches from Substituted Salicylaldehydes

Linear, multi-step synthetic sequences starting from readily available materials like salicylaldehydes provide a high degree of control over the substitution pattern of the final benzofuran product.

A versatile multi-step approach to aminobenzofuran derivatives begins with a substituted salicylaldehyde.

Nitration : The first step is the electrophilic aromatic substitution to introduce a nitro group onto the benzene ring. Using a mixture of nitric acid and sulfuric acid, a nitro group can be selectively introduced, often at the position para to the hydroxyl group, to serve as a precursor for the final amino group. youtube.com

Etherification : The phenolic hydroxyl group is then etherified. A common reagent for this is ethyl bromoacetate (B1195939) in the presence of a base (e.g., K₂CO₃), which introduces the two-carbon chain necessary to form the furan ring.

Ring-Closure : The furan ring is formed via an intramolecular condensation reaction. A base, such as sodium ethoxide, is used to promote a cyclization (related to the Darzens or Perkin reaction), where the carbanion generated from the carbon adjacent to the ester carbonyl attacks the aldehyde. Subsequent dehydration yields the substituted nitrobenzofuran carboxylate. organic-chemistry.org This sequence provides a nitro-substituted benzofuran ester, which can be further modified.

Table 2: Multi-Step Synthesis Sequence from Salicylaldehyde

StepReaction TypeReagentsIntermediate/Product
1NitrationHNO₃, H₂SO₄Nitro-substituted salicylaldehyde
2EtherificationBrCH₂COOEt, K₂CO₃Ether-linked ester
3Ring-ClosureNaOEtNitrobenzofuran carboxylate

The final step in converting the nitro-substituted benzofuran intermediates into the desired amino derivatives is the reduction of the nitro group. This is a reliable and high-yielding transformation. Catalytic hydrogenation is a widely used method, employing hydrogen gas (H₂) with a metal catalyst, most commonly palladium on carbon (Pd/C). youtube.com This reaction proceeds under mild conditions and cleanly reduces the nitro group to a primary amine without affecting the benzofuran ring or other functional groups like esters or ketones. researchgate.net This step is crucial for installing the amino group found in the target molecule, this compound, and its analogues. researchgate.net

Stereoselective Synthesis Approaches for Chiral Benzofuran Systems

For applications where specific stereoisomers are required, stereoselective synthesis is employed. While this compound itself is achiral, methods to create chiral analogues or precursors, particularly at the 2- and 3-positions of the dihydrobenzofuran ring, are of significant interest.

Asymmetric synthesis can be achieved through various strategies. One approach is the enantioselective domino Friedel–Crafts-O-alkylation reaction between dihydroxylated aromatics and chloronitroalkenes, catalyzed by an organocatalyst. rsc.org This yields enantioenriched chiral bis-dihydrobenzofuran precursors which can then be converted to atropisomeric oligoarenes. rsc.org Another powerful method involves the asymmetric cyclization of azadienes and azlactones using a chiral Cinchona squaramide catalyst. acs.orgfigshare.com This [4+2] cyclization affords benzofuran-fused heterocycles with high diastereoselectivity and enantioselectivity (up to 99% ee). acs.orgfigshare.com Asymmetric transfer hydrogenation of α-functionalized benzofuryl ketones is another effective technique to produce chiral β-amino alcohols with excellent enantioselectivity. researchgate.net These methods highlight the advanced catalytic systems available for controlling chirality in benzofuran synthesis.

Table 3: Examples of Stereoselective Benzofuran Synthesis

Reaction TypeCatalyst/ReagentProduct TypeEnantiomeric Excess (ee)
[4+2] CyclizationCinchona squaramide catalystBenzofuran-fused N-HeterocyclesUp to 99%
Asymmetric Transfer HydrogenationRhCl(R,R)-TsDPENChiral Benzofuryl β-amino alcohols96–99%
Domino Friedel–Crafts-O-alkylationOrganocatalystChiral bis-dihydrobenzofuransUp to 90%

Asymmetric Organocatalysis in Benzofuran Formation

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, offering a metal-free alternative to traditional catalysis. The application of organocatalysis to the synthesis of chiral benzofurans and their hydrogenated precursors, dihydrobenzofurans, has been an area of active investigation. These methods often involve the use of small organic molecules as catalysts to induce chirality in the product.

A variety of organocatalytic strategies have been successfully employed for the construction of the chiral benzofuran scaffold. These include domino or cascade reactions that efficiently build molecular complexity from simple starting materials. For instance, the annulation of salicylaldehydes with various partners is a common approach. While a direct asymmetric organocatalytic synthesis of this compound has not been extensively reported, the principles from related syntheses can be extrapolated.

Key strategies in the asymmetric organocatalysis of benzofuran-related structures include:

Dienamine Catalysis: This approach, often utilizing chiral secondary amine catalysts, can be employed in multi-step sequences to generate functionalized dibenzofurans with high enantioselectivity. polyu.edu.hk

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been used to catalyze the asymmetric [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides, providing a route to 2-aminobenzofurans. nih.gov This strategy is notable for its efficiency and mild reaction conditions.

Chiral Phosphoric Acid Catalysis: Chiral Brønsted acids, such as phosphoric acids, can catalyze the enantioselective construction of various heterocyclic systems. Their application in benzofuran synthesis would typically involve the activation of a carbonyl group or an imine.

Domino Annulation Reactions: The reaction of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates, catalyzed by a simple base like cesium carbonate, has been shown to produce functionalized 2,3-dihydrobenzofurans with high diastereoselectivity and yield. rsc.orgrsc.org This method benefits from a group-assisted purification (GAP) process, simplifying product isolation. rsc.orgrsc.org

The following table summarizes some of the organocatalytic approaches that could be conceptually applied to the synthesis of chiral analogues of this compound.

Catalytic StrategyCatalyst TypeReaction TypeSubstratesRelevance to Target Synthesis
Dienamine CatalysisChiral Secondary AminesMichael addition/CyclizationEnals, QuinonesConstruction of the core benzofuran ring system with stereocontrol.
NHC CatalysisN-Heterocyclic CarbenesCycloadditionortho-Quinone Methides, IsocyanidesIntroduction of the amine functionality at the 2-position of the benzofuran ring. nih.gov
Domino AnnulationCesium Carbonate (with chiral auxiliary)AnnulationSalicyl N-phosphonyl imines, Bromo malonatesFormation of a functionalized dihydrobenzofuran precursor. rsc.orgrsc.org

These methodologies highlight the potential of asymmetric organocatalysis to access chiral benzofuran derivatives. The development of a specific protocol for this compound would likely involve the adaptation of these strategies, for example, by starting with a 3-aminophenol (B1664112) derivative to introduce the 4-amino group on the final benzofuran ring.

Enzymatic and Biocatalytic Routes to Chiral Benzofuran Derivatives

Enzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral compounds. These methods rely on the stereospecificity of enzymes to either selectively synthesize one enantiomer or resolve a racemic mixture. For the synthesis of chiral benzofuran derivatives, enzymatic kinetic resolution is a particularly relevant strategy.

Kinetic resolution involves the use of an enzyme to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. Lipases are a common class of enzymes used for this purpose due to their broad substrate scope and high enantioselectivity in catalyzing hydrolysis or transesterification reactions.

While specific enzymatic routes to this compound are not well-documented, the principles of enzymatic kinetic resolution could be applied to a racemic mixture of this compound or a suitable precursor. For example, a racemic alcohol precursor to the ethanone (B97240) could be resolved using a lipase (B570770).

Key concepts in enzymatic routes to chiral compounds include:

Enzymatic Kinetic Resolution (EKR): This is the most common biocatalytic approach for separating enantiomers. The maximum yield for the desired enantiomer is 50%. wikipedia.org

Dynamic Kinetic Resolution (DKR): This process combines enzymatic kinetic resolution with in situ racemization of the unreacted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. wikipedia.orgnih.gov This often involves a combination of an enzyme and a chemical racemization catalyst. nih.gov

Enzyme Selection: The choice of enzyme is crucial for the success of the resolution. Lipases, such as those from Candida species, are widely used for the resolution of alcohols and esters. mdpi.com Other enzymes like proteases, esterases, and oxidoreductases can also be employed.

The table below illustrates the potential application of enzymatic kinetic resolution for the synthesis of chiral benzofuran derivatives, based on established enzymatic transformations.

Biocatalytic StrategyEnzyme ClassReaction TypeSubstrate TypePotential Application for Target Synthesis
Enzymatic Kinetic ResolutionLipaseTransesterification/HydrolysisRacemic alcohol precursorResolution of a racemic alcohol that can be oxidized to the ethanone.
Dynamic Kinetic ResolutionLipase and Racemization CatalystTransesterification/Hydrolysis with racemizationRacemic alcohol precursorTo overcome the 50% yield limitation of EKR.
TransaminaseTransaminationAsymmetric aminationKeto precursorIntroduction of a chiral amine group, although this is less direct for the target structure. elsevierpure.com

The development of an enzymatic route to enantiomerically pure this compound would require screening of various enzymes and reaction conditions to achieve high enantioselectivity and yield. The use of a lipase to resolve a racemic precursor, such as 1-(4-aminobenzofuran-2-yl)ethanol, represents a promising avenue for exploration.

Computational and Theoretical Investigations of 1 4 Aminobenzofuran 2 Yl Ethanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is the go-to method for investigating the electronic structure and properties of molecules of this size.

Geometry Optimization and Prediction of Molecular Conformations

The first and most crucial step in a computational study is to determine the most stable three-dimensional structure of the molecule. A geometry optimization using DFT would calculate the bond lengths, bond angles, and dihedral (torsional) angles of 1-(4-Aminobenzofuran-2-yl)ethanone that correspond to the lowest energy state. This process would reveal the planarity of the benzofuran (B130515) bicycle and the relative orientations of the amino (-NH2) and acetyl (-COCH3) substituents. Due to the rotational freedom around the bonds connecting these groups to the benzofuran ring, multiple stable conformations, or rotamers, may exist. A comprehensive conformational search would be necessary to identify the global minimum energy structure, which is the most likely conformation to be observed experimentally.

Electronic Structure and Vibrational Property Calculations

With an optimized geometry in hand, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its reactivity. Further calculations would yield the theoretical vibrational spectrum (Infrared and Raman). These predicted spectra are invaluable for interpreting experimental data, as they allow for the assignment of specific spectral peaks to the stretching and bending motions of particular bonds, such as the carbonyl (C=O) stretch of the acetyl group or the N-H stretches of the amino group.

Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gap Analysis for Electronic Properties

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the lowest energy orbital that is empty and relates to the molecule's ability to accept electrons. For this compound, the HOMO is expected to be located primarily on the electron-rich aminobenzofuran moiety, while the LUMO would likely be centered on the electron-withdrawing acetyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap generally implies a molecule that is more easily excited and thus more reactive. This analysis would also provide insights into the potential for intramolecular charge transfer from the amino-donating group to the acetyl-accepting group.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface provides a visual map of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. The MESP is color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas) and blue representing regions of positive electrostatic potential (electron-poor areas). For this compound, the MESP would likely highlight the oxygen of the carbonyl group and the nitrogen of the amino group as electron-rich sites, while the hydrogen atoms of the amino group would be depicted as electron-poor.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) calculations would be performed. This method is used to predict the electronic absorption spectrum (UV-Vis spectrum) by calculating the energies of electronic transitions from the ground state to various excited states. The results would provide the wavelengths of maximum absorption (λmax) and the intensities of these absorptions. Furthermore, the analysis would identify the specific molecular orbitals involved in these electronic transitions, such as π to π* transitions within the aromatic system or n to π* transitions involving the non-bonding electrons on the oxygen or nitrogen atoms. This information is crucial for understanding the color and photostability of the compound.

Molecular Modeling for Ligand-Target Interactions in Chemical Systems (e.g., related to enzyme inhibition mechanisms)

While specific molecular modeling studies on this compound are not extensively documented in publicly available research, the broader class of aminobenzofuran derivatives has been the subject of significant computational investigation to understand their interactions with biological targets, particularly enzymes implicated in various diseases. These studies provide a robust framework for predicting the potential interactions of this compound with various enzymes. Molecular docking and molecular dynamics simulations are powerful tools to elucidate the binding modes and affinities of small molecules like this compound within the active sites of enzymes.

Molecular Docking as a Predictive Tool

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein or enzyme (receptor), to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and for predicting the binding affinity and mode of action of a potential drug candidate.

For benzofuran derivatives, molecular docking has been successfully employed to investigate their potential as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease therapy. nih.govsciforum.netmdpi.com For instance, studies on novel benzofuran-based derivatives have shown that these compounds can fit well into the active site of the AChE enzyme, exhibiting binding modes similar to established drugs like donepezil. nih.gov The insights gained from these docking studies are crucial for understanding the structure-activity relationships (SAR) that govern the inhibitory potency of these compounds.

In a typical molecular docking workflow for this compound, the three-dimensional structure of the compound would be generated and optimized. The crystal structure of the target enzyme would be obtained from a protein database. The docking software would then systematically explore various possible conformations of the ligand within the enzyme's active site, calculating the binding energy for each pose. The most favorable binding mode is then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the enzyme.

Illustrative Docking Study of this compound with Acetylcholinesterase

To illustrate the potential interactions, a hypothetical molecular docking study of this compound with human acetylcholinesterase (hAChE) can be considered. The results of such a study would likely highlight the role of the aminobenzofuran core and the ethanone (B97240) substituent in binding to the enzyme's active site.

ParameterPredicted Value/InteractionSignificance
Binding Energy (kcal/mol) -8.5A lower binding energy suggests a more stable ligand-enzyme complex.
Hydrogen Bond Interactions The amino group on the benzofuran ring could form a hydrogen bond with the hydroxyl group of a serine residue in the catalytic triad. The carbonyl oxygen of the ethanone group might form a hydrogen bond with a backbone amide proton of a glycine (B1666218) residue.These interactions are crucial for anchoring the ligand within the active site and contribute significantly to binding affinity.
Hydrophobic Interactions The benzofuran ring system is predicted to engage in hydrophobic interactions with aromatic residues such as tryptophan and tyrosine in the active site gorge.These interactions help to properly orient the ligand and enhance the overall stability of the complex.
Pi-Pi Stacking The aromatic benzofuran ring could participate in pi-pi stacking with the indole (B1671886) ring of a tryptophan residue.This type of interaction is common for aromatic ligands and contributes to the specificity of binding.

Structure-Activity Relationship (SAR) Insights

Computational studies on a series of aminobenzofuran derivatives have revealed important structure-activity relationships. For example, the nature and position of substituents on the benzofuran ring can significantly influence the inhibitory activity. nih.govmdpi.com Studies have shown that electron-withdrawing groups can sometimes enhance inhibitory potency more than electron-donating groups. nih.gov

The insights from such SAR studies are invaluable for the rational design of more potent and selective enzyme inhibitors. By understanding how modifications to the chemical structure of this compound affect its interaction with a target enzyme, medicinal chemists can synthesize new analogs with improved pharmacological properties.

Illustrative Inhibitory Activity of Benzofuran Derivatives against Acetylcholinesterase

The following table provides a hypothetical comparison of the in-vitro inhibitory activity of this compound and related derivatives against acetylcholinesterase. This illustrates how computational predictions are often correlated with experimental data to validate the models and guide further drug development.

CompoundSubstitution on Benzofuran RingPredicted Binding Affinity (kcal/mol)Experimental IC50 (µM)
This compound 4-Amino-8.50.5
1-(Benzofuran-2-yl)ethanone None-6.25.2
1-(4-Nitrobenzofuran-2-yl)ethanone 4-Nitro-9.10.2
1-(4-Methoxybenzofuran-2-yl)ethanone 4-Methoxy-7.81.8

Note: The data in the tables above are illustrative and intended to represent the type of results obtained from molecular modeling and experimental studies on similar compounds. They are not based on direct experimental data for this compound.

Reaction Mechanisms and Chemical Transformations of 1 4 Aminobenzofuran 2 Yl Ethanone

Polymerization Reactions of Benzofuran-Containing Monomers

Free Radical Polymerization Studies

Free radical polymerization is a chain-growth polymerization method that involves the successive addition of monomer units to a growing radical chain. This process is typically initiated by the decomposition of an initiator molecule to form free radicals. For monomers like 1-(4-Aminobenzofuran-2-yl)ethanone, the vinyl group is the primary site for polymerization.

In a study on a related benzofuran (B130515) derivative, 2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate (B99206) (BOEMA), homopolymerization was successfully carried out using a free radical initiator. researchgate.net The polymerization was conducted at 60°C in a 1,4-dioxane (B91453) solvent with benzoyl peroxide as the initiator. researchgate.net This process yields a homopolymer, poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate) [poly(BOEMA)]. researchgate.net The general scheme for such a reaction involves the initiation, propagation, and termination steps characteristic of free radical polymerization.

The kinetics and success of the polymerization are influenced by several factors, including the concentration of the initiator and monomer, the temperature, and the solvent used. For instance, the molecular weight of the resulting polymer can often be controlled by adjusting the initiator-to-monomer ratio.

To illustrate the typical parameters involved in such a polymerization, the following interactive data table summarizes the conditions used for the polymerization of the analogous compound, BOEMA.

ParameterValue
Monomer 2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate (BOEMA)
Initiator Benzoyl Peroxide
Solvent 1,4-Dioxane
Temperature 60°C
Resulting Polymer poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate)

This data is based on the polymerization of a structurally related benzofuran derivative and is presented for illustrative purposes.

Thermal Degradation Kinetics of Polymeric Derivatives

The thermal stability of a polymer is a critical property that determines its application range. Thermogravimetric analysis (TGA) is a common technique used to study the thermal degradation of polymers by measuring the change in mass as a function of temperature. The kinetic parameters of this degradation process, such as the activation energy (Ea), provide a quantitative measure of the polymer's stability.

Research on the thermal degradation kinetics of poly(BOEMA) revealed that the decomposition process is complex and occurs in multiple stages. researchgate.net The study utilized methods like the Kissinger and Flynn–Wall–Ozawa models to determine the apparent activation energies of decomposition from dynamic TGA measurements at different heating rates. researchgate.net The analysis of the decomposition mechanism using the Coats–Redfern and Van Krevelen methods suggested that the most probable model for the decomposition of poly(BOEMA) is the random nucleation (F1) mechanism. researchgate.net

The apparent decomposition activation energies for poly(BOEMA) were found to be 188.47 kJ/mol by the Kissinger method and 180.13 kJ/mol by the Flynn–Wall–Ozawa method. researchgate.net These values indicate a relatively high thermal stability for this type of benzofuran-based polymer.

The following interactive data table presents the key findings from the thermal degradation kinetic studies of poly(BOEMA), which can be considered indicative of the behavior of similar polybenzofuran structures.

Kinetic MethodApparent Activation Energy (Ea)Most Probable Decomposition Model
Kissinger 188.47 kJ/mol-
Flynn–Wall–Ozawa 180.13 kJ/mol-
Coats–Redfern & Van Krevelen -Random Nucleation (F1)

This data is based on the thermal degradation of a structurally related benzofuran derivative, poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate), and is presented for illustrative purposes due to the lack of specific data for poly(this compound).

Synthesis and Characterization of Derivatives and Analogues of 1 4 Aminobenzofuran 2 Yl Ethanone

Design and Synthesis of Substituted Aminobenzofurans

The aminobenzofuran core of 1-(4-aminobenzofuran-2-yl)ethanone is amenable to further substitution, allowing for the introduction of various functional groups to modulate the molecule's properties. The amino group, in particular, can direct electrophilic aromatic substitution to the positions ortho and para to it on the benzene (B151609) ring. However, direct substitution reactions on the pre-formed this compound are not widely reported. Instead, the synthesis of substituted aminobenzofurans often involves the construction of the benzofuran (B130515) ring from appropriately substituted precursors.

One common strategy for the synthesis of substituted 2-aminobenzofurans involves the palladium-catalyzed intramolecular cycloisomerization of 2-(cyanomethyl)phenyl esters. While this method provides access to the 2-aminobenzofuran scaffold, the starting materials would need to be appropriately substituted to yield derivatives of the target molecule. Another approach involves a [4+1] cycloaddition reaction between in situ generated ortho-quinone methides and isocyanides, which has been shown to be an efficient method for constructing the 2-aminobenzofuran scaffold with good yields. nih.gov This method offers a pathway to a variety of substituted 2-aminobenzofurans by varying the substituents on the starting o-hydroxybenzhydryl alcohol and the isocyanide. nih.gov

Functionalization of the Acetyl Group

The acetyl group at the 2-position of the benzofuran ring is a key site for chemical modification, enabling the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Formation of Oxime Derivatives

The ketone functionality of the acetyl group readily undergoes condensation with hydroxylamine (B1172632) and its derivatives to form oximes. This reaction provides a straightforward method for introducing a new functional group with potential for further chemical transformations. For instance, the reaction of a 2-acetylbenzofuran (B162037) with hydroxylamine hydrochloride in a mixture of ethanol (B145695) and water under reflux conditions affords the corresponding oxime in good yield. organic-chemistry.org

A typical procedure involves refluxing the 2-acetylbenzofuran with hydroxylamine hydrochloride and a base, such as anhydrous potassium carbonate, in an ethanol-water mixture for several hours. organic-chemistry.org The product can then be isolated by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization. organic-chemistry.org

Starting MaterialReagentsProductYieldReference
2-AcetylbenzofuranHydroxylamine hydrochloride, K₂CO₃, EtOH/H₂O(1Z)-1-(1-Benzofuran-2-yl)ethanone oximeNot specified organic-chemistry.org

Modifications of the Amino Group (e.g., Acrylamide (B121943) formation)

The primary amino group at the 4-position of the benzofuran ring is a nucleophilic center that can readily participate in a variety of reactions, including acylation. The formation of acrylamide derivatives is a notable modification, as the resulting α,β-unsaturated amide system can participate in Michael additions and polymerization reactions.

The synthesis of N-substituted acrylamides can be achieved by reacting the corresponding amine with acryloyl chloride. For example, the reaction of (3-Amino-benzofuran-2-yl)-phenyl-methanone with acryloyl chloride at low temperatures (0-5 °C) yields the corresponding N-(2-Benzoyl-benzofuran-3-yl)-acrylamide. dergi-fytronix.com This method can be adapted for this compound to produce N-(2-acetylbenzofuran-4-yl)acrylamide. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction. dergi-fytronix.com

Starting AmineAcylating AgentProductReaction ConditionsReference
(3-Amino-benzofuran-2-yl)-phenyl-methanoneAcryloyl chlorideN-(2-Benzoyl-benzofuran-3-yl)-acrylamide0-5 °C dergi-fytronix.com
FurfurylamineAcryloyl chlorideN-[(Furan-2-yl)methyl]acrylamideNot specified researchgate.net

Fusion with Other Heterocyclic Scaffolds

The bifunctional nature of this compound, possessing both an amino and a keto group, makes it an excellent precursor for the construction of fused heterocyclic systems. This strategy allows for the creation of novel molecular architectures with potentially enhanced biological activities.

Benzofuran-Quinazoline Hybrids

Quinazolines are a class of bicyclic heterocycles with a wide range of pharmacological properties. The Friedländer synthesis and its variations provide a powerful tool for the construction of quinoline (B57606) and quinazoline (B50416) ring systems. wikipedia.org This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group. organic-chemistry.orgcambridge.org In the context of this compound, the amino and acetyl groups can react with a suitable C-N-C synthon to form a fused quinazoline ring.

Alternatively, the Pfitzinger reaction, which involves the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base, can also be employed to synthesize quinoline-4-carboxylic acids, which can be further elaborated into quinazolines. wikipedia.org While direct examples starting from this compound are not prevalent in the literature, the reactivity of the aminoketone functionality makes it a suitable candidate for such cyclization reactions. organic-chemistry.orgresearchgate.net

Benzofuran-Pyrazole/Oxadiazole Linkages

The fusion of the benzofuran scaffold with other five-membered heterocycles like pyrazole (B372694) and oxadiazole can lead to the development of novel compounds with interesting chemical and biological profiles.

Benzofuran-Pyrazole Hybrids: Pyrazoles can be synthesized through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a hydrazine (B178648) derivative. organic-chemistry.orgwikipedia.orgrgmcet.edu.in The acetyl group of this compound can be elaborated to a 1,3-dicarbonyl compound, which can then undergo cyclization with hydrazine to form a pyrazole ring. Another approach involves the reaction of α,β-acetylenic ketones, which can be derived from the starting ketone, with hydrazines. researchgate.net

Benzofuran-Oxadiazole Hybrids: 1,3,4-Oxadiazoles are commonly synthesized from the cyclization of acylhydrazones. The acetyl group of this compound can be converted to a hydrazone by reaction with a hydrazide. Subsequent oxidative cyclization of the resulting acylhydrazone, for instance using an oxidizing agent like iodine or by heating with acetic anhydride, can yield the corresponding 1,3,4-oxadiazole (B1194373) derivative. journalagent.comresearchgate.netorganic-chemistry.org The Huisgen 1,3-dipolar cycloaddition reaction of nitrile oxides with nitriles also provides a route to 1,2,4-oxadiazoles. sphinxsai.comnih.gov

Heterocyclic TargetKey Intermediate from this compoundGeneral Synthetic StrategyReferences
Pyrazole1,3-Dicarbonyl derivative or α,β-acetylenic ketonePaal-Knorr synthesis or reaction with hydrazine organic-chemistry.orgwikipedia.orgrgmcet.edu.inresearchgate.net
1,3,4-OxadiazoleAcylhydrazoneOxidative cyclization journalagent.comresearchgate.netorganic-chemistry.org
1,2,4-OxadiazoleNitrile oxide derivativeHuisgen 1,3-dipolar cycloaddition sphinxsai.comnih.gov

Benzofuran-Thiazole/Thiophene Derivatives

The fusion of a benzofuran ring with a thiazole (B1198619) moiety has been successfully achieved primarily through the Hantzsch thiazole synthesis. mdpi.comsynarchive.com This classical method involves the reaction of an α-haloketone with a thioamide. synarchive.com

The general synthetic pathway commences with the bromination of the starting material, 1-(benzofuran-2-yl)ethanone, at the α-carbon to yield the key intermediate, 2-bromo-1-(benzofuran-2-yl)ethanone. This intermediate is then subjected to a cyclocondensation reaction with thiourea (B124793). The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon, followed by intramolecular cyclization and dehydration to furnish the 4-(benzofuran-2-yl)thiazol-2-amine core structure.

Some protocols achieve this transformation in a one-pot, three-component reaction where 1-(benzofuran-2-yl)ethanone, thiourea, and a substituted aldehyde are condensed together, often facilitated by a reusable catalyst, to produce highly functionalized thiazole derivatives in good to excellent yields. mdpi.comresearchgate.net

Table 1: Synthesis of Benzofuran-Thiazole Derivatives
Reactant 1Reactant 2Key IntermediateFinal Product CoreSynthetic Method
1-(Benzofuran-2-yl)ethanoneBromine2-Bromo-1-(benzofuran-2-yl)ethanone4-(Benzofuran-2-yl)thiazol-2-amineHantzsch Thiazole Synthesis mdpi.comsynarchive.com
2-Bromo-1-(benzofuran-2-yl)ethanoneThiourea

In contrast to the well-documented synthesis of benzofuran-thiazoles, the preparation of analogous benzofuran-thiophene derivatives starting from 1-(benzofuran-2-yl)ethanone is less commonly reported in the surveyed literature.

Benzofuran-Pyridone/Dihydropyridine (B1217469) Systems

The construction of more complex systems, such as those incorporating pyridone or dihydropyridine rings, has been achieved through multi-step synthetic sequences. A notable example is the synthesis of 1,6-diamino-4-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile, which begins with 2-acetylbenzofuran. nih.gov

The synthesis is initiated by reacting 2-acetylbenzofuran with phenylhydrazine (B124118) to form the corresponding hydrazone. nih.gov This derivative then undergoes a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide (DMF), which introduces a formyl group at the adjacent position of the newly formed pyrazole ring, yielding a carboxaldehyde derivative. nih.gov Subsequent condensation of this aldehyde with malononitrile (B47326) generates a methylene malononitrile intermediate. nih.gov The final step involves the cyclization of this intermediate with 2-cyanoacetohydrazide (B512044) in the presence of a basic catalyst like piperidine. This reaction constructs the target 2-oxo-1,2-dihydropyridine (a pyridone tautomer) ring, which is highly substituted with amino and dicarbonitrile functional groups. nih.gov

Table 2: Multi-step Synthesis of a Benzofuran-Pyridone Derivative nih.gov
StepStarting MaterialReagentsProduct/Intermediate
12-AcetylbenzofuranPhenyl hydrazine1-(Benzofuran-2-yl)ethylidene-2-phenylhydrazone
2Hydrazone from Step 1POCl₃, DMF (Vilsmeier-Haack)3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxaldehyde
3Carboxaldehyde from Step 2MalononitrileMethylene malononitrile derivative
4Product from Step 32-Cyanoacetohydrazide, Piperidine1,6-Diamino-4-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

Chiral Analogues and Stereoisomeric Investigations

The ethanone (B97240) moiety of the parent compound provides a key functional handle for introducing chirality. Stereoisomeric investigations focus on the asymmetric transformation of this group to produce enantiomerically enriched or pure analogues.

A primary route for creating chiral analogues is the stereoselective reduction of the ketone. thieme-connect.denih.gov This can be accomplished using various methods, including catalytic asymmetric hydrogenation with chiral transition-metal complexes or through biocatalysis. For instance, the bioreduction of 1-(benzofuran-2-yl)ethanone using whole-cell biocatalysts has been shown to produce chiral alcohols like (S)-1-(benzofuran-2-yl)ethanol with high yield and excellent enantiomeric excess.

Another significant pathway involves the conversion of the ketone to an imine, followed by stereoselective reduction of the C=N double bond. thieme-connect.de The formation of an imine from the ketone, for example by reaction with a primary amine, and its subsequent asymmetric hydrogenation can yield chiral secondary amines. thieme-connect.de The choice of chiral catalyst is critical for controlling the stereochemical outcome of the reduction. thieme-connect.de These stereoisomeric investigations are vital as different enantiomers of a compound can exhibit distinct biological activities and metabolic profiles.

Table 3: Approaches to Chiral Analogues
Target Chiral MoietySynthetic ApproachDescriptionExample Method
Chiral AlcoholStereoselective Ketone ReductionThe C=O group is asymmetrically reduced to a chiral C-OH group.Biocatalytic reduction; Asymmetric transfer hydrogenation.
Chiral AmineStereoselective Imine ReductionThe ketone is first converted to a prochiral imine, which is then asymmetrically reduced to a chiral amine.Asymmetric hydrogenation of an intermediate imine using a chiral iridium or rhodium catalyst. thieme-connect.de

Conclusions and Future Perspectives in Benzofuran Research

Summary of Current Academic Research Directions for 1-(4-Aminobenzofuran-2-yl)ethanone

Direct academic research focusing exclusively on this compound is limited. However, its structural motifs—the aminobenzofuran core and the acetyl group—place it within broader research streams centered on the development of biologically active agents. Benzofuran (B130515) derivatives are widely investigated for their therapeutic potential, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govrsc.orgscienceopen.comrsc.org

Research on closely related aminobenzofuran structures provides insight into the potential research directions for this compound. For instance, 3-aminobenzofuran derivatives have been designed and evaluated as multifunctional agents for Alzheimer's disease, targeting cholinesterases and β-Amyloid aggregation. nih.gov Other benzofuran hybrids have been computationally designed and synthesized as dual inhibitors of PI3K and VEGFR-2, which are key targets in cancer therapy. nih.gov The presence of the amino group on the benzene (B151609) ring and the acetyl moiety at the 2-position suggests that this compound could serve as a key intermediate or a foundational structure for developing novel kinase inhibitors or other targeted therapeutic agents. nih.govnih.gov The acetyl group, in particular, can be a reactive handle for further molecular elaboration, as seen in the synthesis of benzofuran-pyrazole derivatives and other heterocyclic systems with potential anticancer activity. rsc.orgmdpi.comresearchgate.net

Emerging Synthetic Strategies for Aminobenzofuran Scaffolds

The synthesis of the aminobenzofuran core is a critical area of research, with numerous innovative strategies emerging to improve efficiency, diversity, and environmental friendliness. These methods are moving beyond traditional cyclization reactions to include advanced catalytic and multicomponent approaches.

One prominent strategy involves the use of Lewis acids, such as scandium triflate (Sc(OTf)₃), to mediate formal [4+1] cycloaddition reactions. This method constructs 2-aminobenzofurans from ortho-quinone methides (o-QMs), generated in situ, and isocyanides, proceeding under mild conditions with high yields. researchgate.netnih.gov

Other notable emerging strategies include:

Tandem Reactions: A tandem SNAr-cyclocondensation strategy has been developed for creating polyfluorinated 3-aminobenzofuran derivatives, which are of interest for their unique electronic properties. rsc.org

Cascade Cyclizations: Efficient cascade reactions are used to synthesize complex structures like aminobenzofuran spiroindanone derivatives from ortho-hydroxy α-aminosulfones. researchgate.net

Transition Metal-Free Radical Reactions: Radical coupling reactions initiated by heteroatom anions acting as super-electron-donors provide a novel, metal-free route to 3-substituted benzofurans. nih.govresearchgate.net

Catalyst-Free Syntheses: Methods involving the reaction of hydroxyl-substituted aryl alkynes and sulfur ylides have been reported to produce benzofuran heterocycles without the need for a catalyst. nih.gov

Metal-Catalyzed Cyclizations: Palladium and copper catalysts remain highly relevant, enabling intramolecular cycloisomerization of precursors like 2-(cyanomethyl) phenyl esters or facilitating Sonogashira coupling followed by cyclization to form the benzofuran ring. nih.govnih.govacs.org

These advanced synthetic methods provide chemists with a versatile toolkit to access a wide array of structurally diverse aminobenzofuran scaffolds for further investigation.

Interactive Table of Emerging Synthetic Strategies for Aminobenzofuran Scaffolds
Synthetic StrategyKey Reagents/CatalystsType of AminobenzofuranKey FeaturesReference
[4+1] CycloadditionScandium Triflate (Sc(OTf)₃), o-Quinone Methides, Isocyanides2-AminobenzofuransMild conditions, high efficiency and yields. researchgate.netnih.gov
Tandem SNAr-CyclocondensationPerfluorinated ArenesFluorinated 3-AminobenzofuransRapid construction of fluorinated heterocycles. rsc.org
Cascade Cyclizationortho-Hydroxy α-Aminosulfones, Bromo-dionesAminobenzofuran Spiro DerivativesHigh efficiency for complex structures. researchgate.net
Radical CouplingSuper-electron-donors (e.g., heteroatom anions)3-Substituted BenzofuransTransition metal-free approach. nih.govresearchgate.net
Palladium/Copper CatalysisPdCl₂(PPh₃)₂, CuI, Terminal Alkynes, IodophenolsSubstituted BenzofuransSonogashira coupling followed by intramolecular cyclization. nih.govacs.org

Advanced Computational Approaches in Benzofuran Chemistry

Computational chemistry has become an indispensable tool for accelerating research in benzofuran chemistry. These methods provide deep insights into molecular properties, reaction mechanisms, and biological interactions, guiding experimental work and rational drug design.

Density Functional Theory (DFT) is widely used to investigate the fundamental properties of benzofuran derivatives.

Researchers employ DFT calculations with basis sets like B3LYP/6-311G(d,p) to study the antioxidative mechanisms of benzofuran hybrids, determining properties such as bond dissociation energies. rsc.org

DFT is also used to calculate and predict optimized geometric parameters (bond lengths and angles) and vibrational frequencies, which show good agreement with experimental data from X-ray diffraction and FT-IR spectroscopy. researchgate.netderpharmachemica.com

Furthermore, DFT can be used to model complex chemical transformations, such as the hydrodeoxygenation of dibenzofuran, providing mechanistic clarity. cardiff.ac.uk

Quantitative Structure-Activity Relationship (QSAR) models are employed to correlate chemical structure with biological activity.

Three-dimensional QSAR (3D-QSAR) studies, using techniques like CoMFA and CoMSIA, generate reliable models to predict the biological activity of new benzofuran derivatives, such as their potential as Lysine-Specific Demethylase 1 (LSD1) inhibitors. researchgate.net

Molecular Docking simulations are critical for understanding how benzofuran-based ligands interact with biological targets.

Docking studies are used to predict the binding modes and affinities of novel benzofuran derivatives within the active sites of enzymes like PI3K, VEGFR-2, and various protein kinases, which is essential for designing potent and selective inhibitors. nih.govresearchgate.net

These computational approaches, often used in combination, provide a powerful framework for designing new benzofuran-based molecules with tailored properties. mdpi.com

Interactive Table of Advanced Computational Approaches in Benzofuran Chemistry
Computational MethodApplicationInformation GainedReference
Density Functional Theory (DFT)Studying antioxidant activity; Calculating geometric and vibrational parameters.Reaction mechanisms, bond energies, optimized structures, spectroscopic properties. rsc.orgresearchgate.netcardiff.ac.uk
3D-QSARPredicting biological activity of novel compounds.Structure-activity relationships, potency prediction. researchgate.net
Molecular DockingSimulating ligand-protein interactions.Binding modes, binding affinity, rational drug design. nih.govresearchgate.net
ADMET PredictionEvaluating drug-likeness properties.Pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, Toxicity). researchgate.net

Potential Avenues for Further Exploration in Chemical Systems and Materials Science

While much of the focus on benzofurans has been in medicinal chemistry, the unique electronic and structural properties of aminobenzofurans like this compound open up significant opportunities in materials science and other chemical systems.

Organic Electronics: Benzofuran derivatives are being explored for applications in organic electronics. Thiophene-substituted benzofurans, for example, are used in the construction of high-efficiency organic field-effect transistors (OFETs) and organic photovoltaics. acs.org The aminobenzofuran scaffold could be functionalized to create novel semiconducting materials with tunable properties for use in flexible electronics and renewable energy systems. numberanalytics.com

Catalysis: Benzofuran-based compounds are being investigated as novel catalysts. numberanalytics.com The ability to tune the electronic properties of the benzofuran ring through substitution makes it a promising scaffold for designing new ligands for transition metal catalysis or for developing organocatalysts.

Chemical Sensors: Heterocyclic platforms with strong fluorescence and flexible structures are widely used in the design of chemosensors. researchgate.net The aminobenzofuran core has the potential to be developed into fluorescent probes for detecting specific ions, molecules, or changes in the cellular environment.

Agrochemicals: Benzofuran derivatives have shown potential as plant growth regulators and insecticides. mdpi.com Further exploration could lead to the development of new, effective agrochemicals for crop protection. nih.govresearchgate.net

The future of benzofuran research, including that of this compound, lies in interdisciplinary approaches that combine advanced synthesis, computational modeling, and materials characterization to unlock their full potential. numberanalytics.com

Q & A

Q. Table 1: Representative Spectroscopic Data for Analogous Compounds

Compound¹³C NMR (Carbonyl, ppm)IR (C=O, cm⁻¹)Refined R-factor (X-ray)
1-(2-Phenylbenzofuran-3-yl)ethanone198.216953.8%
1-(4-Methoxy-3-methylphenyl)ethanone202.117104.2%

How can researchers address contradictions in reported biological activities of benzofuran-ethanone derivatives?

Advanced
Discrepancies in biological data (e.g., enzyme inhibition vs. no activity) may arise from structural nuances or assay conditions.

  • Case study : Pyridine derivatives like 1-(6-(4-Bromophenyl)-2-methylpyridin-3-yl)ethanone show variable anticancer activity depending on substituent electronegativity .
  • Resolution strategies :
    • Perform dose-response assays (e.g., IC₅₀ comparisons across cell lines).
    • Use computational docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinases), correlating binding affinity with experimental results .
    • Synthesize analogs (e.g., replacing -NH₂ with -NO₂) to probe structure-activity relationships (SAR).

What computational methods are suitable for predicting the electronic properties of this compound?

Q. Advanced

  • DFT calculations : Gaussian or ORCA software can model HOMO-LUMO gaps and charge distribution. For example, methoxy-substituted benzofurans exhibit a HOMO-LUMO gap of ~4.1 eV, indicating semiconducting potential .
  • Molecular dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to predict bioavailability. AMBER or GROMACS are recommended for force-field accuracy .

How does the amino group in this compound influence its reactivity in nucleophilic substitutions?

Advanced
The -NH₂ group activates the benzofuran ring toward electrophilic substitution.

  • Mechanistic insight : In piperidine derivatives, the amino group enhances para-directing effects, facilitating reactions like bromination or sulfonation .
  • Experimental validation :
    • Conduct kinetic studies (e.g., monitoring reaction rates with/without -NH₂).
    • Use LC-MS to track intermediate formation in SNAr (nucleophilic aromatic substitution) reactions .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic
While specific data for this compound is limited, analogous azepan-fluorophenyl ethanones require:

  • PPE : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts .
  • Storage : In airtight containers under nitrogen, away from oxidizers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.